6-(2-Chlorophenyl)pyrimidin-4-ol
Overview
Description
6-(2-Chlorophenyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidine ring substituted with a 2-chlorophenyl group at the 6th position and a hydroxyl group at the 4th position
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various cancer cell lines .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines, which are structurally similar, have shown to inhibit cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
It is known that pyrimidine derivatives play a significant role in various biological activities, including antiviral, antimicrobial, and antitumor activities .
Pharmacokinetics
The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized .
Result of Action
Similar compounds have shown inhibitory activity against mcf-7 with ic50 values in a micromolar range .
Biochemical Analysis
Biochemical Properties
6-(2-Chlorophenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinase A (AURKA). These interactions are crucial as they can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases . This compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell proliferation and survival. Additionally, this compound can alter gene expression patterns, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of CDKs and AURKA, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle and induces apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been reported. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further metabolized. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, potentially impacting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can affect its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)pyrimidin-4-ol typically involves the reaction of 2-chlorophenylamine with a suitable pyrimidine derivative under controlled conditions. One common method is the condensation reaction between 2-chlorophenylamine and an appropriate β-diketone, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 6-(2-Chlorophenyl)pyrimidin-4-one or 6-(2-Chlorophenyl)pyrimidin-4-carboxylic acid.
Reduction: 6-(2-Chlorophenyl)pyrimidin-4-amine or this compound.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
6-(2-Chlorophenyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-(2-Chlorophenyl)pyrimidin-4-one
6-(2-Chlorophenyl)pyrimidin-4-carboxylic acid
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde
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Properties
IUPAC Name |
4-(2-chlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVDULNSDEILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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